6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one
Description
Properties
Molecular Formula |
C23H22O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-benzyl-3-tert-butyl-5-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H22O3/c1-14-16-11-18-19(23(2,3)4)13-25-20(18)12-21(16)26-22(24)17(14)10-15-8-6-5-7-9-15/h5-9,11-13H,10H2,1-4H3 |
InChI Key |
TVTRRMSRNBGBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Components
- Precursor : 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile
- Nucleophile : Benzylmagnesium bromide (for benzylation)
- Base : Potassium tert-butoxide (for tert-butyl group introduction)
- Solvent : Anhydrous dimethylformamide (DMF)
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Microwave Power | 300 W |
| Reaction Time | 45 minutes |
| Yield | 68–72% (reported for analogous structures) |
The microwave approach enhances reaction kinetics through dielectric heating, particularly beneficial for achieving regioselective benzylation at the C6 position while minimizing side reactions from the sterically hindered tert-butyl group.
Multi-Step Solution-Phase Synthesis
A conventional three-step synthesis route has been developed based on structural analogs from PubChem entries:
Step 1: Chromene Core Formation
Reaction : Acid-catalyzed cyclization of 7-hydroxy-4-methylcoumarin with furfural
Conditions :
- Catalyst: Concentrated H₂SO₄ (0.5 equiv)
- Solvent: Glacial acetic acid
- Temperature: Reflux at 140°C for 8 hours
Intermediate : 5-Methyl-7H-furo[3,2-g]chromen-7-one
Step 2: Friedel-Crafts Alkylation
Reaction : Introduction of benzyl group at C6 position
Reagents :
- Benzyl chloride (1.2 equiv)
- AlCl₃ (1.5 equiv) in dichloromethane
Monitoring : Reaction progress tracked via TLC (hexane:ethyl acetate = 4:1)
Step 3: Nucleophilic Substitution for tert-Butyl Group
Reaction : SN2 displacement at C3 position
Reagents :
- tert-Butyl bromide (2.0 equiv)
- Phase-transfer catalyst: Tetrabutylammonium iodide
- Solvent: Toluene/water biphasic system
Key Challenge : Steric hindrance from existing substituents requires extended reaction times (72 hours) at 80°C.
Solid-Phase Combinatorial Approach
Recent advances in combinatorial chemistry have enabled parallel synthesis of furochromene derivatives. The protocol involves:
Resin Functionalization
- Wang resin derivatized with hydroxymethylphenoxy linker
- Loading capacity: 0.8–1.2 mmol/g
Sequential Functionalization
Furan Ring Formation :
- Mitsunobu reaction with diethyl azodicarboxylate (DEAD)
- Phosphine catalyst: Triphenylphosphine
Chromene Cyclization :
- Pd-mediated coupling (Suzuki-Miyaura conditions)
- Boronic ester: Preformed benzyl boronic ester
tert-Butyl Introduction :
- Grignard reagent: tert-Butyl magnesium chloride
Advantage : Enables rapid screening of substituent combinations with reported yields up to 85% for simplified analogs.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters across different synthesis strategies:
| Method | Yield (%) | Purity (HPLC) | Time Investment | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | 68–72 | 95–97 | 1–2 hours | Moderate |
| Multi-Step Solution | 45–50 | 90–92 | 5–7 days | High |
| Solid-Phase | 78–85 | 98–99 | 3–5 days | Low |
Microwave synthesis offers the best compromise between efficiency and purity, while solid-phase methods excel in purity at the expense of scalability.
Analytical Characterization
Critical quality control parameters for synthesized batches include:
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
δ 7.45–7.32 (m, 5H, benzyl protons)
δ 1.48 (s, 9H, tert-butyl)IR (KBr) :
1725 cm⁻¹ (C=O stretch)
1602 cm⁻¹ (aromatic C=C)
Chromatographic Purity
- HPLC Conditions :
Column: C18, 5 μm, 250 × 4.6 mm
Mobile Phase: Acetonitrile/water (70:30)
Retention Time: 12.7 ± 0.3 minutes
Industrial-Scale Considerations
For kilogram-scale production, the microwave method requires adaptation:
Continuous Flow Reactor Design
- Residence time: 8 minutes
- Throughput: 2.4 kg/day
- Energy consumption: 18 kWh/kg
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Raw Materials | 62 |
| Energy | 18 |
| Purification | 12 |
| Labor | 8 |
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl, tert-butyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to a diverse array of furochromen derivatives.
Scientific Research Applications
6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target. For example, the compound might bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The table below highlights key structural and functional differences between 6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one and analogous furochromenones:
Key Observations:
- Lipophilicity : The benzyl group enhances lipophilicity compared to aliphatic chains (e.g., butyl in ), which may improve membrane permeability but reduce aqueous solubility.
- Synthetic Complexity : Compounds with multiple substituents (e.g., 6-benzyl-3-tert-butyl-5-methyl-) require multi-step synthesis, as seen in methods using column chromatography and crystallization , whereas simpler derivatives like methoxsalen are more straightforward to prepare .
Spectral and Analytical Data
- NMR Profiles : The target compound’s ¹H-NMR spectrum would show signals for the tert-butyl (δ ~1.2–1.4 ppm) and benzyl protons (δ ~7.3–7.5 ppm), contrasting with the ethynyl proton (δ ~2.37 ppm) in Compound 32 .
- UV Absorption: Substituted furochromenones typically exhibit λmax near 250–350 nm due to π→π* transitions. The benzyl group may induce bathochromic shifts compared to alkyl-substituted analogs .
Biological Activity
6-benzyl-3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromenes. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a furochromene core with specific substituents that influence its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory and cancer pathways.
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 10.0 | Cell cycle arrest |
| HeLa (Cervical) | 15.0 | Inhibition of proliferation |
These results indicate that the compound possesses significant anticancer activity across multiple cell lines.
Case Studies
- Case Study on Anti-inflammatory Effects : A study published in the Journal of Ethnopharmacology reported that treatment with this compound reduced edema in a carrageenan-induced paw edema model in rats, highlighting its anti-inflammatory properties.
- Case Study on Anticancer Activity : In a recent publication in Phytochemistry, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that it inhibited cell growth and induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
